Thibenzazoline
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Overview
Description
Thibenzazoline is a chemical compound with the molecular formula C₉H₁₀N₂O₂S and a molecular weight of 210.25 g/mol . It is known for its applications in various fields, including medicine and industry. The compound is characterized by its unique structure, which includes a benzimidazole ring fused with a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thibenzazoline can be synthesized through various methods. One common method involves the reaction of benzimidazole with thiazole derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving benzimidazole and thiazole derivatives. The process may involve multiple steps, including purification and crystallization, to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: Thibenzazoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and hydrochloric acid are commonly used as oxidizing agents.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted this compound compounds .
Scientific Research Applications
Thibenzazoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Mechanism of Action
The precise mechanism of action of thibenzazoline is not fully understood. it is believed to inhibit specific enzymes and pathways in target organisms. For example, this compound may inhibit the enzyme fumarate reductase, which is essential for the survival of certain parasites . Additionally, it may interfere with microtubule formation, preventing cell division and growth .
Comparison with Similar Compounds
Thiabendazole: A benzimidazole derivative used as an antifungal and antiparasitic agent.
Oxfendazole: Another benzimidazole derivative with similar applications in veterinary medicine.
Benzothiazole: A compound with a similar structure, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness of Thibenzazoline: this compound is unique due to its specific combination of a benzimidazole ring and a thiazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and pathways, making it a versatile compound in various fields .
Properties
CAS No. |
6028-35-9 |
---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1,3-bis(hydroxymethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2O2S/c12-5-10-7-3-1-2-4-8(7)11(6-13)9(10)14/h1-4,12-13H,5-6H2 |
InChI Key |
GQXDJKKLSSXFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)N2CO)CO |
Origin of Product |
United States |
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